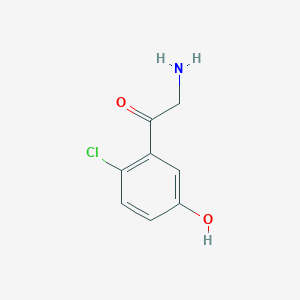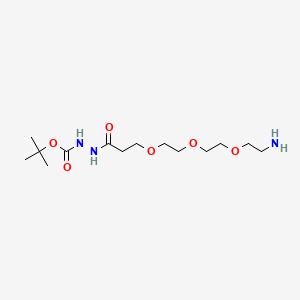
1-(2-Aminobutyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminobutyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring substituted with an aminobutyl group and two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminobutyl)pyrrolidine-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-aminobutylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminobutyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Aminobutyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Aminobutyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the aminobutyl group and the keto functionalities allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Lacks the aminobutyl group but shares the pyrrolidine ring and keto functionalities.
Proline derivatives: Contain a similar pyrrolidine ring structure but differ in side chain composition.
Uniqueness: 1-(2-Aminobutyl)pyrrolidine-2,5-dione is unique due to the presence of the aminobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-aminobutyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(9)5-10-7(11)3-4-8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
LKBQVLJWPJZQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C(=O)CCC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)



